molecular formula C13H13N3O3S B2774246 2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide CAS No. 2034595-64-5

2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide

Cat. No.: B2774246
CAS No.: 2034595-64-5
M. Wt: 291.33
InChI Key: UWUKFUSWTCSUHW-UHFFFAOYSA-N
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Description

2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures

Mechanism of Action

Target of Action

Similar compounds have been suggested to interact with lipophilic amino acids .

Biochemical Pathways

Compounds with similar structures have been found to interact with a number of lipophilic amino acids , which could potentially affect various biochemical pathways.

Result of Action

Similar compounds have shown anti-inflammatory and analgesic activities . More research is needed to determine the specific effects of this compound.

Action Environment

The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, the compound’s reactivity might change in an alkaline medium

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives, which this compound is a part of, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide may interact with a variety of enzymes, proteins, and other biomolecules, although specific interactions have yet to be identified.

Cellular Effects

Given the broad range of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function in a variety of ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound is not currently known. Based on the known activities of indole derivatives , it is possible that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a furan derivative under specific conditions to form the desired compound . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-oxo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)imidazolidine-1-carboxamide is unique due to its combination of three different heterocyclic rings, which confer distinct chemical and biological properties. This structural diversity makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-oxo-N-[(5-thiophen-3-ylfuran-2-yl)methyl]imidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-12-14-4-5-16(12)13(18)15-7-10-1-2-11(19-10)9-3-6-20-8-9/h1-3,6,8H,4-5,7H2,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUKFUSWTCSUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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